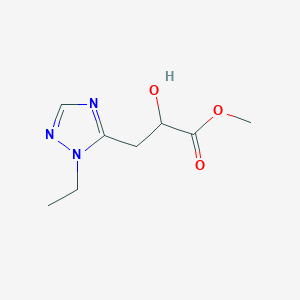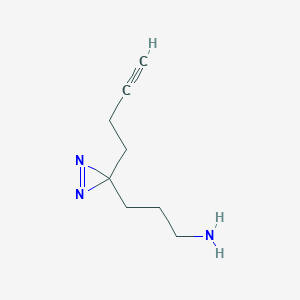
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine typically involves the reaction of but-3-yn-1-amine with a diazirine precursor. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like fac-Tris(2-phenylpyridine)iridium(III) under irradiation with a blue LED strip .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-butyn-1-amine: Similar structure but lacks the diazirine ring.
3-Phenylpropan-1-amine: Contains a phenyl group instead of the diazirine ring.
Uniqueness
The presence of the diazirine ring in 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine makes it unique compared to similar compounds. This ring allows for the formation of reactive intermediates, making it valuable for photoaffinity labeling and studying molecular interactions.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-7,9H2 |
InChI Key |
WLBFPIISFPQQSE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


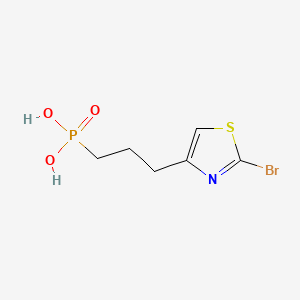
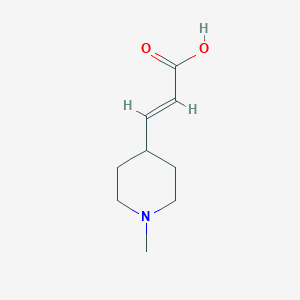
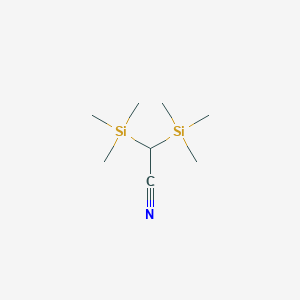
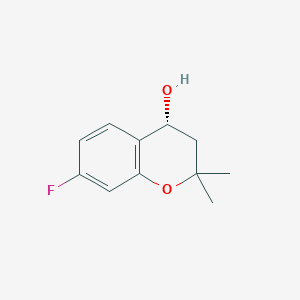
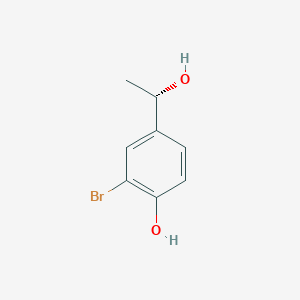
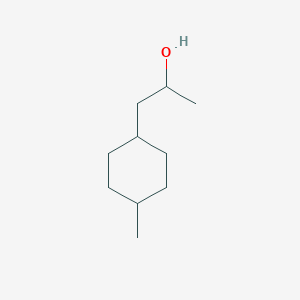
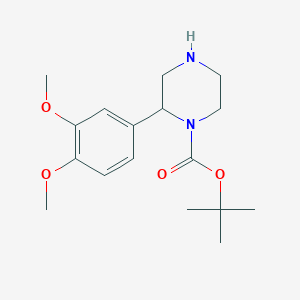
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
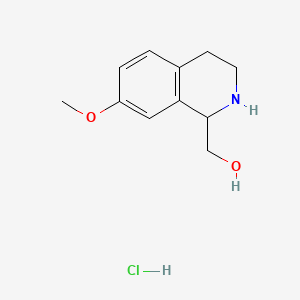
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
